molecular formula C11H15NO B3067337 (1R)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine CAS No. 103882-27-5

(1R)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No. B3067337
CAS RN: 103882-27-5
M. Wt: 177.24 g/mol
InChI Key: WGLJGXBRZQHFBR-SNVBAGLBSA-N
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Description

(1R)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine, also known as 5-MeO-naphthylamin, is a synthetic compound that belongs to the family of naphthylamines. It is a potent and selective agonist of the serotonin receptor subtype 5-HT1A. This compound has gained significant attention in recent years due to its potential therapeutic applications in treating various neurological and psychiatric disorders.

Scientific Research Applications

Synthetic Chemistry Applications

One of the primary uses of "(1R)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine" is in synthetic chemistry as an intermediate in the synthesis of complex organic molecules. For instance, it has been used in the alternative and straightforward synthesis of dopaminergic compounds, showcasing its utility in creating biologically active substances (Öztaşkın, Göksu, & SeÇen, 2011). Furthermore, its derivatives have been explored for the synthesis of specific receptor agonists, highlighting its versatility in medicinal chemistry applications (Orsini, Sello, Travaini, & Gennaro, 2002).

Pharmacological Research

In pharmacological research, "this compound" and its analogs have been investigated for their potential as ligands for various receptors. Studies have focused on developing novel analogs with reduced lipophilicity for potential therapeutic applications, including their use as positron emission tomography (PET) radiotracers (Abate, Niso, Lacivita, Mosier, Toscano, & Perrone, 2011). These efforts underscore the compound's relevance in developing diagnostic tools and treatments for neurological disorders.

Material Science and Molecular Studies

The compound has also found applications in material science and molecular studies. Investigations into the solid-state disorder of tetrahydronaphthalene derivatives, including analogs of "this compound," have provided insights into their conformational dynamics and structural properties (Facey, Connolly, Bensimon, & Durst, 1996). Such studies are crucial for understanding the physical characteristics of these compounds and their potential applications in developing new materials.

properties

IUPAC Name

(1R)-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-13-11-7-3-4-8-9(11)5-2-6-10(8)12/h3-4,7,10H,2,5-6,12H2,1H3/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGLJGXBRZQHFBR-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1CCCC2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC2=C1CCC[C@H]2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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